molecular formula C9H14O3 B13053054 Methyl (R)-2-(3-oxocyclohexyl)acetate

Methyl (R)-2-(3-oxocyclohexyl)acetate

Cat. No.: B13053054
M. Wt: 170.21 g/mol
InChI Key: XLWYQNLUACCYOT-SSDOTTSWSA-N
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Description

Methyl ®-2-(3-oxocyclohexyl)acetate is an organic compound with the molecular formula C9H14O3. It is a derivative of cyclohexanone and is characterized by the presence of an ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-2-(3-oxocyclohexyl)acetate typically involves the esterification of ®-2-(3-oxocyclohexyl)acetic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of Methyl ®-2-(3-oxocyclohexyl)acetate can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as acidic ion-exchange resins, can further enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Methyl ®-2-(3-oxocyclohexyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: The major product is ®-2-(3-oxocyclohexyl)acetic acid.

    Reduction: The major product is Methyl ®-2-(3-hydroxycyclohexyl)acetate.

    Substitution: Various esters and amides can be formed depending on the nucleophile used.

Scientific Research Applications

Methyl ®-2-(3-oxocyclohexyl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of Methyl ®-2-(3-oxocyclohexyl)acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The ketone group can also interact with nucleophiles, leading to the formation of new chemical bonds and products.

Comparison with Similar Compounds

Similar Compounds

  • Methyl ®-2-(3-hydroxycyclohexyl)acetate
  • Methyl ®-2-(3-methoxycyclohexyl)acetate
  • Methyl ®-2-(3-aminocyclohexyl)acetate

Uniqueness

Methyl ®-2-(3-oxocyclohexyl)acetate is unique due to the presence of both an ester and a ketone functional group This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis

Properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

methyl 2-[(1R)-3-oxocyclohexyl]acetate

InChI

InChI=1S/C9H14O3/c1-12-9(11)6-7-3-2-4-8(10)5-7/h7H,2-6H2,1H3/t7-/m1/s1

InChI Key

XLWYQNLUACCYOT-SSDOTTSWSA-N

Isomeric SMILES

COC(=O)C[C@@H]1CCCC(=O)C1

Canonical SMILES

COC(=O)CC1CCCC(=O)C1

Origin of Product

United States

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